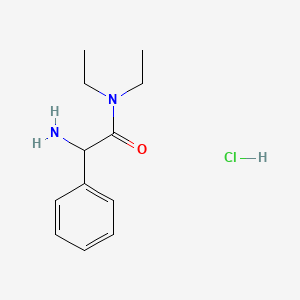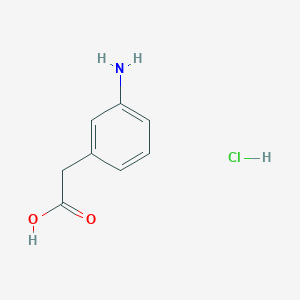
2-amino-N,N-diethyl-2-phenylacetamide hydrochloride
Overview
Description
“2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several raw materials including benzyl (chloro)zinc, Benzene, (2-bromo-2-nitroethyl)-, Benzylmalononitrile, Phenylbromoethyne, N-BENZYLDIETHYLAMINE, Phenylacetyl chloride, Methyl phenylacetate, Benzyl chloride, and Diethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H . The average mass of the molecule is 242.745 Da and the monoisotopic mass is 242.118591 Da .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .Scientific Research Applications
Esterification of N-Protected Amino Acids : 2-Phenylisopropyl and t-butyl trichloroacetimidates, similar to 2-amino-N,N-diethyl-2-phenylacetamide, are useful in the esterification of N-protected amino acids under mild and neutral conditions. This is significant for the synthesis of complex molecules in organic chemistry (Thierry, Yue, & Potier, 1998).
Synthesis of Constituent Amino Acids in Toxins : Compounds like 2-amino-N,N-diethyl-2-phenylacetamide play a role in the synthesis of L-forms of certain amino acids, which are constituents in toxins such as AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Catalysis in Aqueous Media : The compound aids in the Ugi three-component reaction for the synthesis of 2-arylamino-2-phenylacetamide, using aldehydes, amines, and isocyanides in water. This process is vital for creating specific amino acid structures (Kumar, Saxena, & Gupta, 2013).
Biodegradable Chelating Agents : Related compounds, like aminopolycarboxylates, serve as biodegradable chelating agents in various industrial, agricultural, and domestic applications. They are environmentally friendly alternatives to non-biodegradable agents (Pinto, Neto, & Soares, 2014).
Corrosion Inhibition : 2-amino-N,N-diethyl-2-phenylacetamide and similar compounds have been explored for their inhibitive properties on mild steel, which could have applications in industrial corrosion protection (Gómez et al., 2005).
Glutaminase Inhibition in Pharmacology : Derivatives of 2-phenylacetamide, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, are being investigated as glutaminase inhibitors, a potential target in cancer therapy (Shukla et al., 2012).
Inhibitors of Membrane Lipid Peroxidation : Phenolic compounds, which are structurally similar to 2-amino-N,N-diethyl-2-phenylacetamide, have been studied for their role as inhibitors of lipid peroxidation, with implications in oxidative stress and related diseases (Dinis, Maderia, & Almeida, 1994).
Safety and Hazards
The safety information for “2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAUVLWYUYMDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)







![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)


![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)

